1-tosyl-2-((4-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazole
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Overview
Description
The compound is a derivative of imidazole, a heterocyclic organic compound. Imidazoles are notable for their inclusion in key biological compounds such as histidine and histamine . The compound also contains a trifluoromethyl group, which is often used in medicinal chemistry due to its ability to modify the chemical properties of molecules .
Molecular Structure Analysis
The compound contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. It also contains a trifluoromethyl group, which consists of a carbon atom bonded to three fluorine atoms and one other carbon atom .Chemical Reactions Analysis
Imidazole compounds are known to participate in various chemical reactions, particularly as a part of biological systems . The trifluoromethyl group can also influence the reactivity of the molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its specific structure. Factors such as the presence of the trifluoromethyl group and the imidazole ring would influence properties such as polarity, solubility, and stability .Scientific Research Applications
Synthesis and Medicinal Chemistry
1-Tosyl-2-((4-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazole plays a significant role in the synthesis of various heterocyclic compounds. For instance, it is involved in the one-pot synthesis of imidazo[1,2-a]pyridines, showcasing its utility in constructing complex molecular structures (Adib, Sheikhi, & Rezaei, 2011). Additionally, its derivatives have shown potential in medicinal chemistry, particularly in the synthesis of benzodiazepines like midazolam, known for their anesthetic properties (Pozo, Macías, Alonso, & González, 2004).
Pharmacological Research
In pharmacological research, compounds derived from this compound have been evaluated for their anti-inflammatory and analgesic properties. For example, a study on 4,5-diaryl-2-(substituted thio)-1H-imidazoles demonstrated significant potency against inflammation and pain, surpassing established drugs like phenylbutazone and indomethacin (Sharpe et al., 1985).
Chemical Synthesis Techniques
The chemical versatility of this compound extends to various synthesis techniques. A notable application is in the transannulation of 1-sulfonyl-1,2,3-triazoles with heterocumulenes, where it facilitates the formation of imidazolones and thiazoles (Chuprakov, Kwok, & Fokin, 2013). Additionally, its use in imidazole and oxazole syntheses from aryl-substituted TosMIC reagents highlights its role in producing diverse heterocyclic compounds (Sisko et al., 2000).
Corrosion Inhibition
An interesting application outside of medicinal chemistry is in corrosion inhibition. A novel imidazoline derivative, closely related to the target compound, has been investigated for its efficacy in protecting carbon steel in hydrochloric acid environments. This underscores its potential in industrial applications (Zhang et al., 2015).
Synthetic Methodologies
The compound also plays a role in developing synthetic methodologies. For example, it is involved in the one-pot synthesis of benzo[4,5]imidazo[1,2-a]pyrimidine derivatives, demonstrating its versatility in organic synthesis (Liu, Lei, & Hu, 2012).
Mechanism of Action
Target of action
Without specific studies, it’s hard to predict the exact targets of this compound. Imidazole rings are a key component in many biologically active substances, such as histidine and histamine . Therefore, this compound might interact with similar targets.
Mode of action
The mode of action would depend on the specific targets this compound interacts with. Generally, compounds with imidazole rings can bind to various enzymes and receptors, altering their activity .
Biochemical pathways
Again, without specific information, it’s difficult to determine the exact biochemical pathways this compound might affect. Compounds with imidazole rings are involved in a wide range of biochemical processes, including the regulation of pH and the formation of proteins .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are unknown. The presence of the trifluoromethyl group might enhance its metabolic stability, as fluorine atoms are known to increase the metabolic stability of pharmaceuticals .
Action environment
The efficacy and stability of this compound could be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. The trifluoromethyl group might enhance its stability, as fluorinated compounds are often more resistant to degradation .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-(4-methylphenyl)sulfonyl-2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N2O2S2/c1-13-2-8-16(9-3-13)27(24,25)23-11-10-22-17(23)26-12-14-4-6-15(7-5-14)18(19,20)21/h2-9H,10-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBWKYPVDNPEYQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN=C2SCC3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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